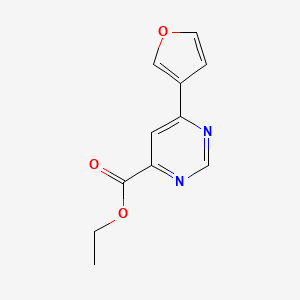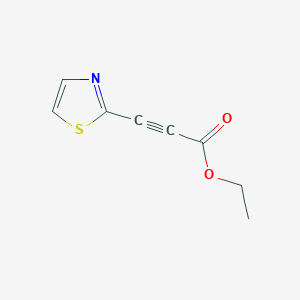
Clorhidrato de 4,4-difluoro-3-metiloxolan-3-amina
Descripción general
Descripción
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO. It is a fluorinated oxolane derivative, which means it contains a five-membered ring with oxygen and fluorine atoms. This compound is primarily used in research and development settings due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of fluorinated compounds. 4,4-Difluoro-3-methyloxolan-3-amine hydrochloride may be used in the development of new pharmaceuticals.
Industry: The compound's properties make it useful in the production of specialty chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyloxolan-3-amine hydrochloride typically involves the fluorination of a suitable precursor oxolane derivative. One common method is the nucleophilic substitution reaction, where a fluorinating agent is used to introduce fluorine atoms into the oxolane ring. The reaction conditions usually require a strong base and a controlled temperature to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors. The process must be carefully controlled to avoid the formation of unwanted by-products and to ensure the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-3-methyloxolan-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or amines. The reaction conditions depend on the specific nucleophile and the desired substitution pattern.
Major Products Formed:
Oxidation: The oxidation of 4,4-Difluoro-3-methyloxolan-3-amine hydrochloride can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Mecanismo De Acción
4,4-Difluoro-3-methyloxolan-3-amine hydrochloride is similar to other fluorinated oxolanes, such as 3,4-Difluoro-2-methyloxolan-3-amine hydrochloride and 4,4-Difluoro-2-methyloxolan-3-amine hydrochloride. These compounds share the characteristic fluorinated oxolane ring but differ in the position of the fluorine atoms and the methyl group. The unique positioning of these atoms in 4,4-Difluoro-3-methyloxolan-3-amine hydrochloride gives it distinct chemical and biological properties compared to its analogs.
Comparación Con Compuestos Similares
3,4-Difluoro-2-methyloxolan-3-amine hydrochloride
4,4-Difluoro-2-methyloxolan-3-amine hydrochloride
3,3-Difluoro-2-methyloxolan-3-amine hydrochloride
Propiedades
IUPAC Name |
4,4-difluoro-3-methyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c1-4(8)2-9-3-5(4,6)7;/h2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPRRVFNFCLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)

amine hydrochloride](/img/structure/B1492233.png)
![(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492234.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)



![2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492244.png)


